3-Methyl-1-(4-methylphenyl)piperazine;dihydrochloride
Overview
Description
3-Methyl-1-(4-methylphenyl)piperazine;dihydrochloride, also known as 3-MPP+ dihydrochloride, is a synthetic compound that has been used in various scientific research applications. It is a member of the piperazine family of compounds and is closely related to the psychoactive drug MDMA (ecstasy). 3-MPP+ dihydrochloride has been studied for its potential to act as a monoamine transporter inhibitor, which has the potential to be used for the treatment of depression, anxiety, and other neurological disorders. In recent years, 3-MPP+ dihydrochloride has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Antidepressant and Antianxiety Activities
Research has shown that certain piperazine derivatives have potential applications in treating depression and anxiety. A study by Kumar et al. (2017) synthesized novel piperazine compounds which demonstrated significant antidepressant and antianxiety effects in albino mice, as assessed by behavioral tests (Kumar et al., 2017).
Antimicrobial Properties
Piperazine derivatives have been observed to possess antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives involving piperazine and evaluated their antimicrobial activities. Some compounds showed good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Anticonvulsant and Antimicrobial Activities
Further emphasizing the diverse applications, Aytemir et al. (2004) synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives with piperazine components, revealing potential anticonvulsant and antimicrobial properties (Aytemir et al., 2004).
Anticancer Properties
Studies have explored the potential anticancer properties of piperazine derivatives. For instance, Saab et al. (2013) found that certain piperazine derivatives inhibited the proliferation of chronic myelogenous leukemia cell lines and induced erythroid differentiation (Saab et al., 2013).
properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;/h3-6,11,13H,7-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDFAIBCQXSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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